5β-コラン酸

概要

説明

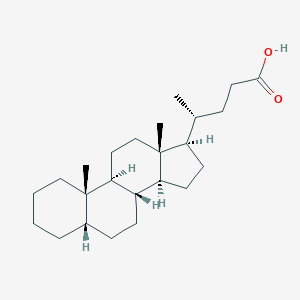

ウルソコラン酸は、脂肪の消化と吸収に重要な役割を果たす胆汁酸です。これは、ヒトやその他のほとんどの種で腸内細菌による代謝から生成される二次胆汁酸です。 ウルソコラン酸は、ウルソデオキシコール酸やウルソール酸などの他の胆汁酸と化学的に関連しています .

科学的研究の応用

Ursocholanic acid has a wide range of scientific research applications. It is used in the study of mitochondrial function and has shown promise in rescuing mitochondrial dysfunction in Parkinson’s disease . Additionally, ursocholanic acid is used in the development of drugs for liver diseases and as a potential therapeutic agent for neurodegenerative diseases .

作用機序

ウルソコラン酸は、いくつかのメカニズムを通じてその効果を発揮します。 これはグルココルチコイド受容体を活性化し、Aktのリン酸化を増加させ、ミトコンドリア機能を改善します . この活性化は、ミトコンドリアの完全性と細胞シグナル伝達の維持に役立ち、これはその治療効果に不可欠です。

類似の化合物との比較

ウルソコラン酸は、ウルソデオキシコール酸、ウルソール酸、デヒドロ (11,12)ウルソール酸ラクトンなどの他の胆汁酸と化学的に関連しています . これらの化合物はすべて類似の構造を共有していますが、ウルソコラン酸は、ミトコンドリア機能を著しく回復させる能力においてユニークです。 たとえば、ウルソデオキシコール酸は、その肝保護特性で広く使用されていますが、ウルソコラン酸は、特定の神経保護用途において優れた有効性を示しています .

結論

ウルソコラン酸は、科学研究と治療用途において大きな可能性を秘めた汎用性の高い胆汁酸です。その独自の化学的特性とさまざまな反応を受ける能力は、化学、生物学、医学の分野で貴重な化合物となっています。

生化学分析

Biochemical Properties

5beta-Cholanic acid is involved in the regulation of cholesterol metabolism . It functions as a precursor in the synthesis of bile acids . Understanding these mechanisms provides insights into bile acid metabolism and its physiological implications .

Cellular Effects

In the context of cellular effects, 5beta-Cholanic acid has been found to exhibit anti-tumor effects on liver cancer through the CXCL16/CXCR6 pathway . It has been observed that 5beta-Cholanic acid combined with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Molecular Mechanism

At the molecular level, 5beta-Cholanic acid interacts with enzymes involved in bile acid synthesis, modulating their activity and ultimately influencing the production of bile acids . Its mechanism of action involves the activation of specific metabolic pathways that lead to the conversion of cholesterol into bile acids, thereby contributing to the maintenance of cholesterol homeostasis .

Temporal Effects in Laboratory Settings

In laboratory settings, the absorption-enhancing effects of glycol chitosan modified by 5beta-Cholanic acid nanoparticles (5beta-CHA/GC-NPs) on a drug with poor absorption in the intestine were studied by the method of in situ closed loop . The results showed that 5beta-CHA/GC-NPs markedly increased the absorption of insulin and FDs in the jejunum, ileum, and colon .

Dosage Effects in Animal Models

In animal models, the effects of 5beta-Cholanic acid vary with different dosages . For instance, in vivo experiments found that a combination of 5beta-Cholanic acid with other compounds exhibited significant tumor suppressive effects in the orthotopic liver tumor model .

Metabolic Pathways

5beta-Cholanic acid is involved in the primary bile acid biosynthesis pathway . It plays a role in the conversion of cholesterol into primary bile acids in the liver, contributing to the maintenance of cholesterol homeostasis .

Transport and Distribution

The transport and distribution of 5beta-Cholanic acid within cells and tissues are facilitated by its incorporation into nanoparticles, which enhances its absorption by intestinal membranes .

準備方法

合成経路と反応条件: ウルソコラン酸は、特定の微生物の存在下でβ-シトステロールの生体変換を含む微生物学的プロセスによって合成することができます . このプロセスには、ステロールをウルソコラン酸に変換するための複数の酵素ステップが含まれます。

工業生産方法: ウルソコラン酸の工業生産には、通常、微生物発酵プロセスが用いられます。 これらのプロセスは、特定の菌株の細菌を使用して、植物ステロールをウルソコラン酸などの胆汁酸に変換します .

化学反応の分析

反応の種類: ウルソコラン酸は、酸化、還元、および置換反応などのさまざまな化学反応を受けます。これらの反応は、化合物の構造を修飾し、その生物活性を高めるために不可欠です。

一般的な試薬と条件: ウルソコラン酸の反応に使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤と、水素化ホウ素ナトリウムなどの還元剤が含まれます。反応は、通常、目的の生成物の形成を確実にするために、制御された条件下で行われます。

生成される主要な生成物: ウルソコラン酸の反応から生成される主要な生成物には、生物活性を高めた誘導体が含まれます。 たとえば、ウルソコラン酸の酸化により、重要な治療用途を持つウルソデオキシコール酸が生成されます .

科学研究の応用

ウルソコラン酸は、科学研究において幅広い用途があります。 これは、ミトコンドリア機能の研究に使用されており、パーキンソン病におけるミトコンドリア機能不全の回復に有望であることが示されています . さらに、ウルソコラン酸は、肝臓病の薬物開発と、神経変性疾患に対する潜在的な治療薬として使用されています .

類似化合物との比較

Ursocholanic acid is chemically related to other bile acids such as ursodeoxycholic acid, ursolic acid, and dehydro (11,12)ursolic acid lactone . While all these compounds share similar structures, ursocholanic acid is unique in its ability to rescue mitochondrial function to a significant extent. Ursodeoxycholic acid, for example, is widely used for its hepatoprotective properties, but ursocholanic acid has shown superior efficacy in certain neuroprotective applications .

Conclusion

Ursocholanic acid is a versatile bile acid with significant potential in scientific research and therapeutic applications. Its unique chemical properties and ability to undergo various reactions make it a valuable compound in the fields of chemistry, biology, and medicine.

特性

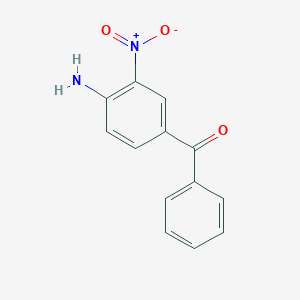

IUPAC Name |

(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17+,18+,19-,20+,21+,23+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPKLZQLYODPWTM-LVVAJZGHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC[C@H]4[C@@]3(CCCC4)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H40O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501021288 | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

546-18-9 | |

| Record name | 5β-Cholanic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=546-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cholanic acid, (5beta)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000546189 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ursocholanic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18161 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5beta-Cholan-24-oic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501021288 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CHOLANIC ACID, (5.BETA.)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/970EKW2JTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: While 5β-Cholanic acid itself might not be the primary focus of many studies, its structural analogs, like Ursodeoxycholic acid (UDCA), offer valuable insights. Research suggests that UDCAs exert a cytoprotective effect, potentially through the activation of the AKT survival pathway []. This activation is linked to increased ATP levels in neuronal cells exposed to mitochondrial toxins, highlighting a potential mechanism for mitigating mitochondrial dysfunction [].

A: 5β-Cholanic acid has the molecular formula C24H40O2. Its molecular weight is 360.57 g/mol. Specific spectroscopic data can vary depending on the derivatives and modifications present. For detailed spectroscopic analysis, refer to publications focusing on specific derivatives, like (-)-3,7-Dioxo-5β-cholanic acid [] or (-)-3,6-Dioxo-5β-cholanic acid hemihydrate [].

ANone: The provided research does not focus on catalytic properties or applications of 5β-Cholanic acid. The focus leans towards its derivatives and their biological activities, particularly within the context of bile acid metabolism and potential therapeutic applications.

A: Yes, molecular mechanics calculations have been employed to confirm the configuration of 3α,7α,12α-triacetoxy-5β-cholanic acid, a steroid isolated from a Formosan soft coral []. This highlights the use of computational methods for structural elucidation and understanding the three-dimensional properties of 5β-cholanic acid derivatives.

A: Research on Lithocholic acid, a monohydroxy-5β-cholanic acid derivative, reveals its role in promoting colorectal cancer cell invasion and migration []. This suggests that modifications to the 5β-Cholanic acid backbone, like the introduction of specific hydroxyl groups, can significantly impact biological activity. Further SAR studies focusing on 5β-Cholanic acid derivatives could unveil structural features crucial for their activity and potential therapeutic applications.

ANone: The provided research papers primarily focus on the biological activity and potential therapeutic applications of 5β-Cholanic acid and its derivatives. Information regarding SHE regulations, risk minimization, responsible practices, ecotoxicological effects, and environmental degradation is not discussed within these studies.

A: While direct information on the in vitro and in vivo efficacy of 5β-Cholanic acid is limited within the provided research, studies on related compounds like Ursodeoxycholic acid (UDCA) offer valuable insights. UDCAs have demonstrated efficacy in rescuing mitochondrial function in Parkinson's disease models using patient fibroblasts [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![benzo[a]pyren-9-ol](/img/structure/B196084.png)

![Benzo[a]pyrene-7,8-dione](/img/structure/B196088.png)